molecular formula C10H11I B1609932 1-Iodo-1,2,3,4-tetrahydronaphthalene CAS No. 161989-14-6

1-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1609932
CAS No.: 161989-14-6
M. Wt: 258.1 g/mol
InChI Key: JGMRAQWWRAUTLM-UHFFFAOYSA-N
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Description

1-Iodo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H11I It is a derivative of tetrahydronaphthalene, where one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the iodination of 1,2,3,4-tetrahydronaphthalene using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and purity .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specialized synthetic applications and research .

Properties

IUPAC Name

1-iodo-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMRAQWWRAUTLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462369
Record name Naphthalene, 1,2,3,4-tetrahydro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161989-14-6
Record name Naphthalene, 1,2,3,4-tetrahydro-1-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

132.2 g (1.00 mol) of tetralin was dissolved in 600 ml of 80% acetic acid, and 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate and 15 ml of concentrated sulfuric acid were added thereto. The mixture was heated to 70° C. with stirring. The mixture was further stirred for 3 hours at the same temperature whereupon disappearance of tetralin was confirmed to terminate the reaction. The reaction mixture was added to 1000 ml of water, and the separated oily substance was extracted with 1000 ml of toluene. The toluene layer was washed with water and concentrated and then subjected to distillation under reduced pressure (bp: 120° C./3 mmHg) to obtain 215.3 g of the main fraction (yield: 83.4%). This product was a mixture of 5-iodotetralin and 6-iodotetralin in a blend ratio of 1:2.
Quantity
132.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
101.5 g
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
solvent
Reaction Step Five
Yield
83.4%

Synthesis routes and methods II

Procedure details

In 600 ml of 80% acetic acid was dissolved 132.2 g (1.00 mol) of tetralin. To this solution were added 101.5 g (0.40 mol) of iodine, 45.5 g (0.20 mol) of periodic acid dihydrate, and 15 ml of concentrated sulfuric acid. This mixture was heated to 70° C. with stirring and then stirred at this temperature for 3 hours. After disappearance of the tetralin was ascertained, the reaction was terminated. The reaction mixture was added to 1,000 ml of water, and the oily matter separated was extracted with 1,000 ml of toluene. The toluene layer was washed with water, concentrated, and then distilled at a reduced pressure (boiling point: 120° C./3 mmHg). As a result, the main fraction was obtained in an amount of 215.3 g (yield; 83.4%). This reaction product was a 1:2 mixture of 5-iodotetralin and 6-iodotetralin.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
45.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
132.2 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
83.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
1-Iodo-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1-Iodo-1,2,3,4-tetrahydronaphthalene

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